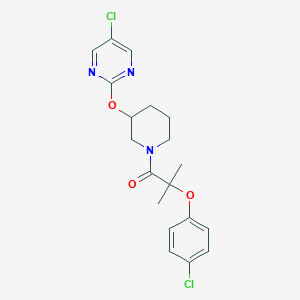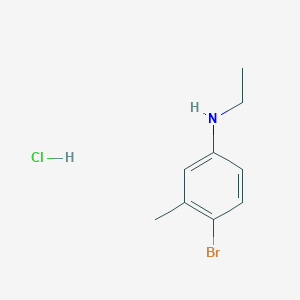
(4-Bromo-3-methylphenyl)ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related bromo- and ethylamine derivatives involves multiple steps, including etherification, aminating, and Nenitzescu reactions. For instance, certain compounds were synthesized with a total yield of 36%, starting from ethyl 4-chloroacetoacetate and thiophenol through sulfide etherification and aminating reactions, leading to significant yields under specific reaction conditions (L. Dan, 2006). These methodologies provide insights into the synthesis of "(4-Bromo-3-methylphenyl)ethylamine hydrochloride," highlighting the importance of reaction conditions in achieving high yields.
Molecular Structure AnalysisThe molecular structure of related compounds has been extensively characterized using techniques such as IR, ^1H-NMR, and MS. For example, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, showcasing the compound's triclinic crystal system and intramolecular hydrogen bonds contributing to structural stability (D. Achutha et al., 2017). Such analyses are crucial for understanding the molecular geometry and electronic structure of "(4-Bromo-3-methylphenyl)ethylamine hydrochloride."
Chemical Reactions and PropertiesThe chemical reactivity of related bromophenyl and ethylamine compounds includes reactions with nucleophiles leading to various functionalized products. For example, reactions of 2-bromo-1-phenyl- and 2-bromo-1-(4-methylphenyl)-3,4,4-trichlorobut-3-en-1-ones with morpholine and diethylamine were studied, revealing prototropic allylic rearrangement and the formation of mixtures of E and Z isomers (V. Potkin et al., 2007). These reactions are indicative of the potential chemical behavior of "(4-Bromo-3-methylphenyl)ethylamine hydrochloride."
Physical Properties Analysis
The physical properties of chemically similar compounds, such as solubility, melting point, and crystalline structure, are essential for applications in material science and pharmaceuticals. For instance, the crystal structure of a chiral photochromic Schiff base, synthesized from (R)-(+)-1-(4-bromophenyl)ethylamine, was determined, showing the phenol–imine tautomer and intramolecular hydrogen bonding (R. Moriwaki & T. Akitsu, 2015). Understanding these properties for "(4-Bromo-3-methylphenyl)ethylamine hydrochloride" can aid in its application in various fields.
Chemical Properties Analysis
Analyzing the chemical properties, such as reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, is crucial. Research on related compounds, such as the synthesis and dopamine receptor affinities of derivatives starting from 4-fluoro-3-hydroxytoluene, provides insights into the functional group effects on biological activity and chemical reactivity (F. Claudi et al., 1990). These studies inform the potential chemical interactions of "(4-Bromo-3-methylphenyl)ethylamine hydrochloride" with biological targets or other chemical entities.
科学的研究の応用
Metabolism and Derivative Synthesis
- In Vivo Metabolism Studies: A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is structurally related to (4-Bromo-3-methylphenyl)ethylamine, identified various metabolites, indicating complex metabolic pathways (Kanamori et al., 2002).
- Derivative Synthesis for Pharmacological Activity: The synthesis of pharmacologically active benzo[b]thiophen derivatives, including 2-(5- and 7-Hydroxy-3-benzo[b]thienyl)ethylamines, highlights the chemical versatility and potential for creating compounds with biological activity (Chapman et al., 1973).
Pharmacological Research
- Antidepressant Activity Research: Research on 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including their synthesis and evaluation for antidepressant activity, provides insights into the therapeutic potential of such compounds (Yardley et al., 1990).
- Imaging Sigma Receptor Positive Tumors: The development of N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, a ligand for imaging sigma receptor positive tumors, demonstrates the role of such compounds in diagnostic imaging (John et al., 1996).
Organic Chemistry and Catalysis
- Ruthenium Catalysts Synthesis: The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the use of related compounds in catalytic processes (Facchetti et al., 2016).
Molecular Structure Analysis
- Crystallographic Studies: Investigations into the structural properties of compounds like p-Hydroxyephedrinium dihydrogenphosphate contribute to a deeper understanding of molecular interactions and conformations (Datta et al., 1994).
Antimicrobial Research
- Antimicrobial Agent Development: Synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents demonstrate the ongoing research in developing new drugs for combating microbial infections (Doraswamy & Ramana, 2013).
Broad-Spectrum Antiviral Research
- Antiviral Compound Development: Arbidol, a compound with a structure similar to (4-Bromo-3-methylphenyl)ethylamine, showcases the potential of such chemicals in developing broad-spectrum antiviral drugs (Boriskin et al., 2008).
Safety and Hazards
特性
IUPAC Name |
4-bromo-N-ethyl-3-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAZEFZNRSJECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methylphenyl)ethylamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)
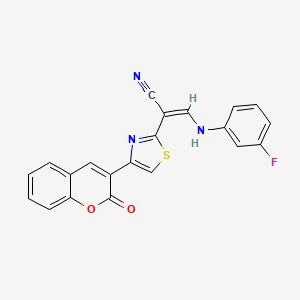
![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)
![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)
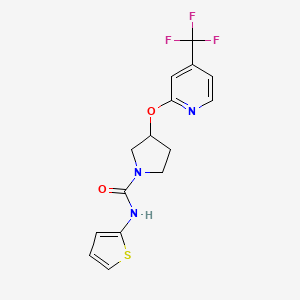
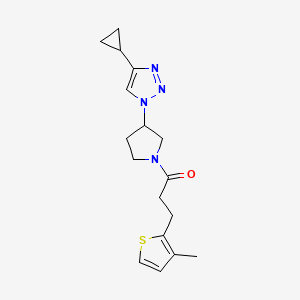
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)
